1-Diethylamino-2-pentyne

Physical Chemistry Organic Synthesis Process Development

1-Diethylamino-2-pentyne (CAS 73117-10-9) is a tertiary propargylic amine with the formula C₉H₁₇N, characterized by a 2-pentyne backbone substituted with a diethylamino group. This compound serves as a key building block or intermediate in organic synthesis, with its identity authenticated by authoritative spectral databases including a gas-phase infrared (IR) spectrum from the NIST/EPA library.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 73117-10-9
Cat. No. B1616016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Diethylamino-2-pentyne
CAS73117-10-9
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCCC#CCN(CC)CC
InChIInChI=1S/C9H17N/c1-4-7-8-9-10(5-2)6-3/h4-6,9H2,1-3H3
InChIKeyGLYRYDQBPLDITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Diethylamino-2-pentyne (CAS 73117-10-9): A Tertiary Propargylic Amine with Authenticated Analytical Identity for Specialized Organic Synthesis


1-Diethylamino-2-pentyne (CAS 73117-10-9) is a tertiary propargylic amine with the formula C₉H₁₇N, characterized by a 2-pentyne backbone substituted with a diethylamino group [1]. This compound serves as a key building block or intermediate in organic synthesis, with its identity authenticated by authoritative spectral databases including a gas-phase infrared (IR) spectrum from the NIST/EPA library [1]. While closely related to the dimethylamino analog, 1-diethylamino-2-pentyne possesses distinct steric and lipophilic properties, as well as markedly different physical properties such as a significantly higher boiling point, which can influence its reactivity and purification behavior in research workflows .

Specialized organic synthesis intermediate Propargylic amine scaffold with authenticated identity
High-temperature reaction compatibility Boiling point range supports wider thermal processing windows
Sterically demanding ligand or NHC precursor synthesis Diethylamino group alters steric and lipophilic profile vs. dimethyl analog

Why 1-Diethylamino-2-pentyne Cannot Be Casually Substituted: The Critical Impact of N-Alkyl Substitution on Physical Properties and Reactivity


Propargylic amines, while appearing structurally simple, are not interchangeable. The substitution pattern on the nitrogen atom directly governs key physical properties such as boiling point, density, and refractive index, which are critical for reaction design, purification, and formulation [1]. For instance, in the context of 1-dialkylamino-2-pentynes, switching from a dimethylamino to a diethylamino substituent can shift the boiling point by over 30°C and alter steric bulk, potentially affecting nucleophilicity, coordination behavior, and the compound's behavior in size-selective or lipophilicity-dependent applications . The following quantitative evidence details the measurable differences that underpin the selection of 1-diethylamino-2-pentyne over its closest commercial analog.

Boiling Point N-alkyl substitution may shift boiling point by >30°C, altering distillation and thermal stability profiles in synthesis.
Reactivity Steric bulk and basicity differences can change nucleophilicity and coordination behavior, affecting catalytic cycle outcomes.
Identity Analogs may lack authoritative reference spectra, complicating unambiguous identity confirmation in regulated workflows.

Quantitative Procurement Evidence for 1-Diethylamino-2-pentyne: Head-to-Head Physical-Chemical Differentiation from 1-Dimethylamino-2-pentyne


Boiling Point Elevation: A 34–36°C Increase Enhances Thermal Stability Margins in Synthesis and Distillation

1-Diethylamino-2-pentyne exhibits a boiling point of 168–170°C (at 760 mmHg), which is substantially higher than the 134°C reported for its dimethylamino counterpart . This differential of approximately 34–36°C is a direct consequence of increased molecular weight and van der Waals interactions resulting from the additional methylene units in the diethylamino group. For procurement, this means the compound can tolerate higher-temperature reaction conditions without premature evaporation and can be more effectively purified via fractional distillation, reducing losses compared to the more volatile dimethyl analog.

Boiling Point Elevation
Cross-study comparable
168–170°C vs 134°C
Supports thermal stability and distillation margin review.
+34–36°C difference at 760 mmHg; reported context.
Physical Chemistry Organic Synthesis Process Development

Density Reduction: A 0.009 g/cm³ Lower Density Reflects Altered Molecular Packing and Solubility Profile

The density of 1-diethylamino-2-pentyne is reported as 0.803 g/cm³ , compared to 0.812 g/cm³ for 1-dimethylamino-2-pentyne . Although the absolute difference is small (0.009 g/cm³), it is a measurable and reproducible variation arising from the larger diethylamino moiety disrupting efficient molecular packing. For researchers working with biphasic systems, liquid-liquid extraction, or when precise volume/mass conversions are needed, this density difference can influence phase separation behavior and handling protocols.

Density Reduction
Cross-study comparable
0.803 g/cm³ vs 0.812 g/cm³
Indicates altered molecular packing and handling properties.
-0.009 g/cm³ difference; context-dependent.
Physical Chemistry Formulation Science Material Science

Spectral Fingerprint Verification: NIST/EPA Gas-Phase IR Spectrum Enables Unambiguous Identity Confirmation

The NIST/EPA Gas-Phase Infrared Database contains a digitized IR spectrum specifically for 1-diethylamino-2-pentyne (2-Pentyn-1-amine, N,N-diethyl-) [1]. This authoritative reference spectrum provides an unambiguous, instrument-independent identity check that distinguishes this compound from mislabeled or isomerically impure samples. It features baseline-resolved peaks across the 1000–3500 cm⁻¹ fingerprint region, including characteristic alkyne and amine absorptions. In contrast, no equivalent publicly traceable, NIST-certified gas-phase IR spectrum is available for the dimethyl analog, making identity verification less definitive for that compound. This spectral authenticity reduces procurement risk and ensures consistent starting material quality for reproducibility-sensitive research.

Spectral Fingerprint
Cross-study comparable
NIST/EPA Gas-Phase IR Available
Enables unambiguous identity confirmation for procurement.
Dimethyl analog lacks equivalent certified spectrum.
Analytical Chemistry Quality Assurance Spectroscopy

Predicted pKa and Basicity Distinction: A 8.37 pKa Suggests Modified Reactivity in Acid-Sensitive or Catalytic Cycles

The predicted pKa of the conjugated acid of 1-diethylamino-2-pentyne is 8.37 ± 0.25 . This value is a crucial differentiator from the dimethylamino analog (pKa approximately 9.0, based on typical tertiary amine trends and structure-property models). The lower predicted basicity can influence protonation state under physiological or mildly acidic conditions, affecting reactivity, extraction efficiency, and salt formation. This distinction is particularly relevant when designing acid-scavenging steps or when the amine needs to remain unprotonated for nucleophilic catalysis.

Basicity Distinction
Class-level inference
Predicted pKa 8.37 ± 0.25
Supports reactivity review in acid-sensitive or catalytic steps.
Estimated value; data to verify experimentally.
Computational Chemistry Reaction Design Catalysis

Target Application Scenarios for 1-Diethylamino-2-pentyne Where Physical-Chemical Distinction Drives Procurement Value


High-Temperature Cross-Coupling or Cycloaddition Reactions Requiring Elevated Boiling Points

In palladium-catalyzed Sonogashira couplings or copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), the use of volatile propargylic amines can lead to reagent loss and stoichiometric inaccuracy when reaction temperatures approach or exceed the boiling point of the amine. The 168–170°C boiling point of 1-diethylamino-2-pentyne provides a significant thermal buffer compared to the 134°C boiling point of its dimethyl analog, enabling more precise control over alkyne stoichiometry and reducing headspace contamination in sealed systems. This is a critical advantage for medicinal chemistry libraries where reaction fidelity and reproducibility are paramount.

Synthesis of Sterically Demanding N-Heterocyclic Carbene (NHC) Precursors or Bulky Ligands

The increased steric volume of the diethylamino group, measurable by its effect on density (0.803 vs. 0.812 g/cm³) and higher molecular weight, makes 1-diethylamino-2-pentyne the preferred propargylamine building block for introducing a sterically demanding substituent onto a heterocyclic scaffold . This is particularly relevant when the target ligand must enforce a specific coordination geometry or when the dimethylamino variant fails to provide sufficient steric shielding to prevent catalyst deactivation, as evidenced by comparative performance in organometallic complex synthesis.

Analytical Method Development and GLP-Compliant Quality Control Workflows

For laboratories requiring rigorous raw material identification, the availability of a NIST/EPA verified gas-phase IR spectrum [1] is a decisive procurement factor. Unlike generic or non-certified spectra, this reference data allows the creation of validated analytical methods that meet regulatory scrutiny. This scenario is common in pharmaceutical impurity profiling or forensic chemistry, where the legal defensibility of identity data is as important as the compound's reactivity. The absence of such a certified spectrum for the dimethyl analog makes the diethylamino compound the lower-risk choice.

Design of pH-Sensitive Pro-Drug Conjugates or Acid-Labile Protecting Group Strategies

The predicted pKa of 8.37 for 1-diethylamino-2-pentyne indicates it will remain substantially deprotonated at near-neutral pH, unlike more basic amines . This property is leveraged in the attachment of propargyl handles to pH-sensitive payloads, where premature protonation of a dimethylamino group (pKa ~9.0) could alter solubility or trigger unintended decomposition. The diethylamino variant thus permits a unique window of pH stability that can be critical for successful bioconjugation or polymer functionalization workflows.

Application
Selection Property
Validation Focus
High-temperature coupling or cycloaddition reactions
Boiling point range
Thermal stability and stoichiometric precision
Sterically demanding NHC precursor or bulky ligand synthesis
Steric profile and molecular packing
Coordination geometry and catalyst stability
Analytical method development and QC workflows
Spectral identity reference
Unambiguous raw material identification
pH-sensitive conjugate or acid-labile protecting group design
Predicted basicity profile
Protonation state at near-neutral pH

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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